Ethyl 2-ethylacetoacetate

Übersicht

Beschreibung

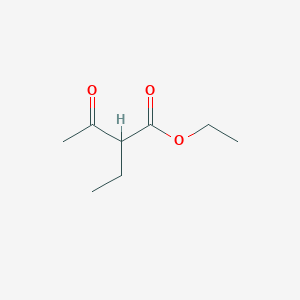

Ethyl 2-ethylacetoacetate (CAS 607-97-6) is a β-keto ester with the molecular formula C₈H₁₄O₃ and a molecular weight of 158.197 g/mol . It is characterized by a branched alkyl chain at the α-position of the acetoacetate group, giving it distinct steric and electronic properties. Key physical properties include:

- Boiling point: 197°C (at 4 mmHg)

- Density: 1.009 g/cm³

- Refractive index: 1.422

- Melting point: 83–85°C (under reduced pressure)

This compound is widely used in organic synthesis, particularly in the preparation of heterocycles (e.g., tetrahydrofurans) and coordination complexes (e.g., diphenyllead(IV) thiosemicarbazonates) . Its reactivity arises from the enolizable β-keto group, which participates in keto-enol tautomerism and nucleophilic additions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl 2-ethylacetoacetate can be synthesized through the Claisen condensation of ethyl acetate with ethyl propionate. The reaction involves the use of a strong base, such as sodium ethoxide, to generate the enolate intermediate, which then undergoes condensation to form the desired product .

Industrial Production Methods: On an industrial scale, this compound is produced by the esterification of diketene with ethanol. This method is preferred due to its efficiency and cost-effectiveness .

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 2-ethylacetoacetate undergoes various chemical reactions, including:

Alkylation: The compound can be alkylated at the alpha-carbon position using alkyl halides in the presence of a strong base.

Condensation: It participates in Knoevenagel condensation reactions with aldehydes to form alpha-alkylideneacetoacetates.

Reduction: Reduction of this compound yields ethyl 3-hydroxybutyrate.

Common Reagents and Conditions:

Alkylation: Sodium hydride or lithium diisopropylamide as bases.

Condensation: Pyridine and magnesium chloride as catalysts.

Reduction: Sodium borohydride or lithium aluminum hydride as reducing agents.

Major Products Formed:

Alkylation: Various methyl ketones.

Condensation: Alpha-alkylideneacetoacetates.

Reduction: Ethyl 3-hydroxybutyrate.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

EAA serves as an important intermediate in organic synthesis. Its applications include:

- Synthesis of Heterocycles : EAA has been used in the synthesis of 2-alkylidenetetrahydrofurans, which are valuable in medicinal chemistry for developing new pharmaceuticals .

- Preparation of Diphenyllead(IV) Thiosemicarbazonates : This compound is utilized in the preparation of thiosemicarbazones, which have potential applications in cancer therapy due to their cytotoxic properties .

- Synthesis of Pyrazolonates : EAA is involved in synthesizing pyrazolone derivatives, which are known for their anti-inflammatory and analgesic activities .

Food Safety Applications

EAA has been investigated for its antimicrobial properties, particularly in food safety:

- Antimicrobial Agent : A study found that EAA effectively reduces bacterial contamination on food products. It was shown to significantly lower Salmonella enterica levels on tomatoes, outperforming traditional chlorine washes .

- Food Preservation : EAA has been proposed as a food additive to inhibit spoilage bacteria on meat products such as beef and chicken. Its cost-effectiveness compared to other antimicrobial agents makes it an attractive option for food processors .

Biofilm Inhibition

EAA has demonstrated significant potential as a biofilm inhibitor:

- Inhibition of Pathogenic Biofilms : Research indicates that EAA effectively reduces biofilm formation by pathogens like Yersinia enterocolitica, Cronobacter sakazakii, and Serratia marcescens. It operates at lower concentrations than its parent compound, acetoacetate, making it a more economical choice for controlling biofilms in food processing environments .

- Mechanism of Action : The compound disrupts biofilm integrity and reduces planktonic growth, which is crucial for preventing bacterial contamination in various settings, including healthcare and food processing .

Environmental Applications

EAA has also been explored for its environmental benefits:

Wirkmechanismus

The mechanism of action of ethyl 2-ethylacetoacetate involves its reactivity as a nucleophile. The compound can form enolate intermediates, which then participate in nucleophilic substitution and addition reactions. These reactions are facilitated by the presence of electron-withdrawing groups that stabilize the enolate form .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Key Structural and Physical Properties

The table below compares Ethyl 2-ethylacetoacetate with three analogs: Ethyl acetoacetate, Ethyl 2-phenylacetoacetate, and Ethyl 3-oxohexanoate.

Key observations :

- This compound and Ethyl 3-oxohexanoate share the same molecular formula but differ in branching (α-ethyl vs. linear hexanoate chain), leading to divergent retention times in chromatographic analyses .

- The phenyl group in Ethyl 2-phenylacetoacetate increases molecular weight and likely alters solubility and electronic properties compared to alkyl-substituted analogs .

This compound

- Participates in multicomponent condensations with thiourea and aldehydes to form tetrahydropyrimidinethione derivatives .

- Used as a precursor for 2-ethylfumaric acid and sterically hindered ligands in organometallic chemistry .

Ethyl acetoacetate

- A classic Claisen condensation reagent, forming β-diketones and serving as a ketone synthon .

- Applications include the synthesis of pharmaceuticals (e.g., antipyrine) and agrochemicals.

Ethyl 2-phenylacetoacetate

- Functions as a phenylketone precursor in medicinal chemistry, enabling aromatic ring functionalization .

- Its extended conjugation (due to the phenyl group) enhances UV absorption, making it useful in spectroscopic analysis .

Ethyl 3-oxohexanoate

Research Findings and Industrial Relevance

- Chromatographic Behavior: this compound and Ethyl 3-oxohexanoate show distinct retention times (11.177 vs. 10.872 minutes) in HPLC, enabling precise separation in mixtures .

- Steric Effects: The α-ethyl group in this compound slows enolization kinetics compared to Ethyl acetoacetate, influencing its use in asymmetric syntheses requiring controlled tautomerism .

- Thermal Stability: this compound’s higher boiling point (vs. Ethyl 3-oxohexanoate) makes it preferable for high-temperature reactions .

Biologische Aktivität

Ethyl 2-ethylacetoacetate (EEAA), a derivative of ethyl acetoacetate, is an organic compound with significant biological activity. This article explores its pharmacological properties, synthesis, and potential applications based on diverse research findings.

Molecular Formula : CHO

Molecular Weight : 158.20 g/mol

CAS Number : 607-97-6

Appearance : Colorless to almost colorless liquid

Boiling Point : 190 °C

Flash Point : 69 °C

Purity : >97.0% (GC)

Synthesis

EEAA can be synthesized through various methods, including:

- Claisen Condensation : This classic method involves the reaction of ethyl acetate with a suitable carbonyl compound.

- Direct Esterification : Reacting acetoacetic acid with ethanol under acidic conditions.

Antiplatelet Activity

A significant study evaluated the antiplatelet activities of novel derivatives of ethyl acetoacetate, including EEAA. The derivatives were tested against platelet aggregation induced by Arachidonic Acid (AA) and Adenosine Diphosphate (ADP). Key findings include:

- Best Performing Derivative : The para-hydroxyphenylhydrazine derivative exhibited the highest antiplatelet activity.

- Mechanism of Action : Compounds with electron-releasing substituents demonstrated enhanced inhibition of platelet aggregation, while those with electron-withdrawing groups showed reduced potency .

Cytotoxicity and Mutagenicity

Research has indicated that EEAA is not mutagenic in the Ames test and has low cytotoxicity. In vitro studies showed no significant increases in chromosomal aberrations at concentrations up to 1301.4 μg/mL, indicating its safety for mammalian cells .

Case Studies

- Antimicrobial Properties : A study highlighted the potential use of EEAA derivatives in antimicrobial stewardship strategies, particularly against respiratory tract infections in children .

- Reproductive Toxicity Assessment : In reproductive toxicity studies, EEAA did not show significant adverse effects at doses up to 1000 mg/kg/day, establishing a NOAEL (No Observed Adverse Effect Level) for developmental toxicity .

Safety and Environmental Considerations

This compound is characterized by its low toxicity and high biodegradability, making it a favorable candidate for various industrial applications. Safety assessments indicate that it does not present significant risks for skin sensitization or carcinogenicity under current usage levels .

Summary Table of Biological Activities

| Activity Type | Findings |

|---|---|

| Antiplatelet Activity | Potent inhibition observed; structure-dependent effects |

| Mutagenicity | Non-mutagenic in Ames test |

| Cytotoxicity | Low cytotoxicity; no chromosomal aberrations |

| Reproductive Toxicity | NOAEL established at 1000 mg/kg/day |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-ethylacetoacetate, and what reaction conditions are critical for optimizing yield?

this compound is typically synthesized via Claisen condensation or esterification of acetoacetic acid derivatives. For example, it can be prepared by reacting ethyl acetoacetate with ethyl bromide in the presence of a base (e.g., sodium ethoxide) under anhydrous conditions. Temperature control (60–80°C) and stoichiometric ratios are critical to minimize side reactions like hydrolysis . The CRC Handbook notes its molecular formula (C₈H₁₄O₃) and boiling point (197–198°C), which align with synthetic product validation .

Q. What analytical techniques are recommended for characterizing this compound purity and structure?

Key methods include:

- GC-MS : To assess purity and detect volatile impurities.

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the keto-enol tautomerism and structural integrity.

- FT-IR : To identify carbonyl (C=O) and ester (C-O) functional groups. Reference standards from Sigma-Aldrich and NIST ensure calibration accuracy .

Q. How should this compound be stored to maintain stability in laboratory settings?

Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C, away from moisture and light. Decomposition risks increase above 25°C, potentially forming diketene or ethyl acetate byproducts .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a versatile intermediate for synthesizing heterocycles (e.g., 2-alkylidenetetrahydrofurans) and metal complexes (e.g., diphenyllead(IV) thiosemicarbazonates). Its α,β-diketo structure facilitates nucleophilic additions and cyclization reactions .

Advanced Research Questions

Q. How does tautomerism in this compound influence its reactivity in enolate formation?

The keto-enol equilibrium affects regioselectivity in enolate generation. Kinetic control (using LDA at –78°C) favors the less substituted enolate, while thermodynamic conditions (NaH, room temperature) stabilize the more substituted form. Computational studies (DFT) can model tautomer stability and guide reaction design .

Q. How can researchers resolve discrepancies in reported physical properties (e.g., boiling point)?

Discrepancies (e.g., 197°C vs. 198°C for boiling point) may arise from impurities or measurement techniques. Validate data via differential scanning calorimetry (DSC) and cross-reference authoritative sources like the CRC Handbook and NIST .

Q. What degradation pathways occur under accelerated stability testing, and how are degradation products identified?

Under heat or humidity, hydrolysis yields ethyl acetoacetate and ethanol. LC-MS and GC headspace analysis detect degradation products. Forced degradation studies at 40°C/75% RH over 4 weeks provide kinetic insights .

Q. What computational methods are used to predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics simulations model solvent effects on reaction pathways .

Q. How do catalytic systems impact the efficiency of this compound in asymmetric synthesis?

Chiral catalysts (e.g., BINOL-derived phosphoric acids) can induce enantioselectivity in aldol reactions. Screen solvents (THF vs. DCM) and catalyst loadings (1–10 mol%) to optimize enantiomeric excess (ee) .

Q. What are the environmental and toxicological implications of this compound in laboratory waste streams?

Classified as WGK 1 (low water hazard), it requires neutralization before disposal. Ecotoxicological assays (e.g., Daphnia magna LC50) assess aquatic toxicity. Biodegradation studies using activated sludge models inform wastewater treatment protocols .

Eigenschaften

IUPAC Name |

ethyl 2-ethyl-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-4-7(6(3)9)8(10)11-5-2/h7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKANYBNORCUPKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862285 | |

| Record name | Butanoic acid, 2-ethyl-3-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607-97-6 | |

| Record name | Ethyl 2-ethylacetoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=607-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 2-ethyl-3-oxo-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-ethylacetoacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53775 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 2-ethyl-3-oxo-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 2-ethyl-3-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-ethylacetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.229 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl α-acetylbutyrate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y65CB79AQC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.